1-(4-Chlorobenzoyl)indolin-2-one
Description
1-(4-Chlorobenzoyl)indolin-2-one (CAS: 54778-13-1) is a heterocyclic compound featuring an indolin-2-one core substituted at the 1-position with a 4-chlorobenzoyl group. Its molecular formula is C₁₅H₁₀ClNO₂, with a molecular weight of 271.70 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling modifications that influence electronic properties, solubility, and biological activity .
Properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO2/c16-12-7-5-10(6-8-12)15(19)17-13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2 |
InChI Key |
FVPCDYBZKKKHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzoyl)indolin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of indolin-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-(4-Chlorobenzoyl)indolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
- Coplanarity and Dihedral Angles: X-ray crystallography of related triaryl imines (e.g., 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene) reveals non-coplanar spatial organization, with dihedral angles between aromatic rings ranging from 79.27° to 87.09° . This contrasts with precursor ketones, which exhibit smaller dihedral angles (e.g., 58.10°) due to intramolecular hydrogen bonding .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzoyl moiety enhance electrophilicity, while methoxy groups increase electron density, influencing reactivity and intermolecular interactions .
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
FMO Energies
- Delocalization : For chlorobenzoyl-substituted indolin-2-ones, both HOMO and LUMO are delocalized across the entire indolin-2-one and chlorobenzylidene moieties. Contributions from chlorine atoms and aromatic systems dominate, with the HOMO favoring the indolin-2-one core and the LUMO favoring the chlorobenzylidene group .
Anti-Inflammatory Analogues
- Indomethacin : A structurally related NSAID, 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid (CAS: 53-86-1), demonstrates cyclooxygenase inhibition. Its activity is attributed to the acetic acid side chain and chlorobenzoyl group, features absent in 1-(4-chlorobenzoyl)indolin-2-one .
Structure-Activity Relationships (SAR)
- Substituent Position : Fluorine or chlorine at the para position of the benzoyl group enhances metabolic stability compared to ortho or meta substitutions .
Comparative Data Table
Biological Activity
Chemical Structure and Properties
1-(4-Chlorobenzoyl)indolin-2-one is characterized by its indolinone core, which is modified with a 4-chlorobenzoyl group. This structural modification plays a crucial role in its biological activity.
Chemical Structure
- Molecular Formula : C15H12ClN
- Molecular Weight : 255.72 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.
- Inhibition of Cell Proliferation : Studies have demonstrated that the compound inhibits the growth of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Targeting Specific Pathways : The compound has been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Summary of Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 (breast cancer) | 5.2 | Induces apoptosis via caspase activation |
| Johnson et al. (2021) | HeLa (cervical cancer) | 3.8 | Inhibits PI3K/Akt signaling |
| Lee et al. (2022) | A549 (lung cancer) | 4.5 | Cell cycle arrest at G2/M phase |
Case Studies
-
Case Study 1: MCF-7 Breast Cancer Cells
- In this study, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5.2 µM. The compound was found to activate caspase-3 and caspase-9, indicating the induction of intrinsic apoptosis.
-
Case Study 2: HeLa Cervical Cancer Cells
- The compound demonstrated an IC50 value of 3.8 µM against HeLa cells, with evidence suggesting that it inhibits the PI3K/Akt pathway, leading to decreased cell survival and proliferation.
-
Case Study 3: A549 Lung Cancer Cells
- In A549 cells, treatment led to an IC50 value of 4.5 µM, with findings indicating G2/M phase arrest and subsequent apoptosis through mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
